Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-
Overview
Description
Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- is a chemical compound known for its applications in various fields, including agriculture and environmental science. It is a metabolite of the fungicide prochloraz and is often used as an analytical standard in pesticide residue analysis .
Mechanism of Action
Target of Action
It is known to be a metabolite of the fungicide prochloraz , suggesting that it may have similar targets, such as enzymes involved in fungal sterol biosynthesis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-”. It is known that Prochloraz has low toxicity to a wide range of soil microflora and microfauna, but has inhibitory effects on soil fungi , suggesting that the metabolite may have similar environmental interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with an excess of n-propylamine. The reaction is carried out in an amination reactor with stirring and heating to a specific temperature. The reaction typically lasts for 8-10 hours, followed by a 1-2 hour holding period. After the reaction, the product is isolated by vacuum distillation and purified by washing with water and extraction with toluene .
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced distillation and extraction techniques helps in the efficient recovery of the product .
Types of Reactions:
Oxidation: Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- is widely used in scientific research, particularly in the fields of:
Chemistry: As an analytical standard for pesticide residue analysis.
Biology: Studying the metabolic pathways of fungicides.
Medicine: Investigating potential therapeutic applications and toxicological effects.
Industry: Used in the formulation of agricultural chemicals and environmental monitoring
Comparison with Similar Compounds
Prochloraz: A broad-spectrum fungicide with a similar structure.
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine: Another metabolite of prochloraz with similar applications.
Uniqueness: Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- is unique due to its specific interaction with fungal cell membranes and its role as a metabolite of prochloraz. Its distinct chemical structure allows for targeted fungicidal activity and makes it a valuable analytical standard in pesticide residue analysis .
Properties
IUPAC Name |
1-propyl-1-[2-(2,4,6-trichlorophenoxy)ethyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3N2O2/c1-2-3-17(12(16)18)4-5-19-11-9(14)6-8(13)7-10(11)15/h6-7H,2-5H2,1H3,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNJTIZLDHWBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363092 | |
Record name | Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139520-94-8 | |
Record name | Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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